molecular formula C10H4Cl2N4O5 B15195787 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone CAS No. 17551-28-9

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone

Cat. No.: B15195787
CAS No.: 17551-28-9
M. Wt: 331.07 g/mol
InChI Key: NCRBXEZKKTYTLZ-UHFFFAOYSA-N
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Description

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core substituted with dichloro and bis(hydroxy(oxido)amino)phenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichloropyridazine with a suitable bis(hydroxy(oxido)amino)phenyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
  • 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-2lambda(5)-isoquinoline

Uniqueness

Compared to similar compounds, 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

17551-28-9

Molecular Formula

C10H4Cl2N4O5

Molecular Weight

331.07 g/mol

IUPAC Name

4,5-dichloro-2-(2,4-dinitrophenyl)pyridazin-3-one

InChI

InChI=1S/C10H4Cl2N4O5/c11-6-4-13-14(10(17)9(6)12)7-2-1-5(15(18)19)3-8(7)16(20)21/h1-4H

InChI Key

NCRBXEZKKTYTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C(=C(C=N2)Cl)Cl

Origin of Product

United States

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